Rosuvastatin methyl ester serves as a key intermediate in the synthesis of rosuvastatin calcium, a widely prescribed medication for managing hypercholesterolemia. [, , ] While rosuvastatin calcium acts as an HMG-CoA reductase inhibitor, effectively lowering cholesterol levels, its precursor, rosuvastatin methyl ester, plays a crucial role in various research domains. [, ] Scientists utilize this compound to investigate synthetic pathways, explore novel crystal forms, and delve into the structure-activity relationship of statins. [, , , ]
Rosuvastatin methyl ester is synthesized from rosuvastatin, which was first disclosed in European Patent EP 521471. It falls under the category of synthetic organic compounds, specifically as an ester derivative of a statin class drug . Statins are widely recognized for their role in managing dyslipidemia and preventing cardiovascular diseases.
The synthesis of rosuvastatin methyl ester involves several methodologies, primarily focusing on the esterification process. One notable method utilizes a protected butyl ester as a starting material, which is subjected to resterification in the presence of a catalyst such as methylsulfonic acid or titanium isopropylate. This process typically yields high purity and efficiency .
Rosuvastatin methyl ester has a complex molecular structure characterized by specific stereochemistry. The compound's structure includes a pyrimidine ring, hydroxyl groups, and a methyl ester functionality.
Rosuvastatin methyl ester participates in various chemical reactions typical of esters. These include hydrolysis to regenerate rosuvastatin and potential reactions involving nucleophilic substitutions.
The mechanism of action of rosuvastatin methyl ester mirrors that of its parent compound, rosuvastatin. It primarily functions as an inhibitor of hydroxymethylglutaryl coenzyme A reductase, an enzyme crucial for cholesterol biosynthesis.
Rosuvastatin methyl ester exhibits several notable physical and chemical properties that influence its behavior in biological systems.
The primary application of rosuvastatin methyl ester lies within pharmacology, particularly in the development of cholesterol-lowering agents. Its unique properties make it suitable for further research into cardiovascular therapeutics.
RME possesses the molecular formula C23H30FN3O6S and a molecular weight of 495.56 g/mol, with its structure definitively characterized through spectroscopic and crystallographic methods [1]. Key identifiers include:
The methyl ester group (-COOCH3) at the C1 position serves as a protective moiety for the carboxylic acid functionality during synthetic processing. This protection is chemically essential because:
Property | Value | Analytical Method |
---|---|---|
Molecular Formula | C23H30FN3O6S | High-Resolution Mass Spectrometry |
Molecular Weight | 495.56 g/mol | Calorimetry |
Melting Point | 128-130°C | Differential Scanning Calorimetry |
Specific Rotation [α]20D | +42.5° (c=0.5, CHCl3) | Polarimetry |
clogP | -0.33 | Computational Prediction |
RME exhibits markedly lower lipophilicity (clogP = -0.33) compared to other synthetic statins like atorvastatin (clogP ~1.5), attributable to its polar N-methyl-N-linked sulfonamide group and pyrimidine ring. This hydrophilicity reduces nonspecific protein binding (approximately 88% versus >95% for lipophilic statins), a property retained from the parent drug that contributes to favorable pharmacokinetics in the final active pharmaceutical ingredient [8]. X-ray crystallographic studies confirm the (3R,5S) stereochemistry and E-configuration of the heptenoic acid side chain – stereoelectronic features essential for optimal binding to the HMG-CoA reductase enzyme's active site [7] [8].
RME functions as the penultimate precursor in rosuvastatin calcium synthesis, where its primary role is to facilitate the construction and purification of the complex molecule before final hydrolysis to the active carboxylic acid form. The ester's synthetic advantages include:
Deprotection Selectivity: The methyl ester undergoes clean hydrolysis under mild conditions (e.g., aqueous NaOH/THF at 0-5°C) without epimerization or degradation of the sensitive pyrimidine ring, fluorophenyl group, or stereocenters [5].
Table 2: Purification Efficiency of Rosuvastatin Methyl Ester vs. Rosuvastatin Acid
Parameter | Rosuvastatin Methyl Ester | Rosuvastatin Acid | Advantage |
---|---|---|---|
Crystallinity | High, well-defined crystals | Amorphous or solvates | Higher purity through recrystallization |
Organic Solubility | Soluble in EtOAc, CH2Cl2, acetone | Limited solubility | Easier chromatography |
Thermal Stability | Stable to 150°C | Degrades above 100°C | Tolerant of drying operations |
Acid Sensitivity | Resistant to mild acids | Lactonizes readily | Compatible with acidic workups |
Industrial syntheses typically employ RME in two critical transformations:
Notably, the methyl ester's chemical robustness allows stringent purification after these steps, crucially reducing cis-isomer contamination and alkyl sulfonate impurities to levels unattainable when handling the sensitive rosuvastatin acid directly. This purification capability directly translates to improved drug safety profiles by minimizing genotoxic impurities in the final API [5] [6].
The development pathway of RME parallels rosuvastatin's commercial journey, evolving from early stoichiometric syntheses toward catalytic, environmentally conscious processes. Key historical milestones include:
2010-2020: Patent landscape shifted toward sustainable catalysis (e.g., CN105461636A describing titanium(IV) isopropoxide-catalyzed condensations) and impurity control, with over 45 patents specifically claiming novel RME crystallization forms or purification methods [2] [6].
Table 3: Key Patents Involving Rosuvastatin Methyl Ester Manufacturing Innovations
Patent Number | Priority Year | Key Innovation | Assignee | Expiration |
---|---|---|---|---|
CN105461636A | 2015 | Solvent-free condensation using Co-Mn catalysts | Zhejiang Hisun | 2035 |
EP3445751B9 | 2018 | Polymorphic Form X of RME for purification | AstraZeneca | 2038 |
CN115286582B | 2021 | Continuous flow hydrogenation of RME precursors | Jiangsu Hengrui | 2041 |
US20130197224A1 | 2012 | Julia-Kocienski olefination avoiding phosphines | Ranbaxy | 2032 |
The expiration of foundational rosuvastatin composition-of-matter patents between 2016-2020 triggered a surge in RME-focused process patents as generic manufacturers optimized routes for cost efficiency. This competitive landscape features two strategic approaches:
Market dynamics reflect RME's growing importance, with the global market projected to expand from $1.2 billion in 2024 to $5.97 billion by 2031 at a 7.5% CAGR, driven by rosuvastatin's position as the 13th most prescribed U.S. drug (37 million annual prescriptions) [3] [4] [9]. Regional shifts are underway as Asia-Pacific emerges as the dominant production hub, with Indian and Chinese manufacturers like Ambeed, Anant Pharmaceuticals, and Opulent Pharma capturing >65% of intermediate supply through vertically integrated facilities [4] [9].
Region | 2024 Market Size (USD Billion) | 2031 Projection (USD Billion) | CAGR (%) | Key Drivers |
---|---|---|---|---|
Asia-Pacific | 0.78 | 3.12 | 9.2% | Generic API production growth, lower manufacturing costs |
North America | 0.25 | 1.15 | 6.8% | High rosuvastatin demand, CMO partnerships |
Europe | 0.12 | 0.52 | 5.9% | Green chemistry adoption, biosimilar competition |
Rest of World | 0.05 | 0.18 | 4.7% | Improving healthcare access |
Future innovation will likely focus on biocatalytic approaches to RME synthesis, with several 2024 patent applications disclering transaminase-mediated stereocontrol and esterase-assisted deprotection. These developments align with pharmaceutical industry goals of reducing metal catalyst usage and enhancing process mass intensity while maintaining the stringent purity requirements for cardiovascular drug intermediates [4] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0